Dimethane sulfonate

Overview

Description

Preparation Methods

The synthesis of NSC-281612 involves the reaction of benzaldehyde with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

NSC-281612 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to its carboxylic acid derivative.

Reduction: It can be reduced to its corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

NSC-281612 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a model compound for studying alkylation reactions and mechanisms.

Biology: It is used to study the effects of alkylating agents on cellular processes and DNA damage.

Medicine: It is being evaluated for its potential use in cancer treatment, particularly for renal cell carcinoma .

Mechanism of Action

NSC-281612 exerts its effects by alkylating DNA, leading to DNA damage and cell cycle arrest. It specifically targets the G2-M phases of the cell cycle and increases the levels of the tumor suppressor protein p53, indicating DNA damage. The compound is metabolized into several active products, which contribute to its overall cytotoxicity .

Comparison with Similar Compounds

NSC-281612 is similar to other alkylating agents such as chlorambucil, busulfan, and melphalan. it has unique activity against renal cell carcinoma, which sets it apart from these other compounds. Other similar compounds include NSC 72151, NSC 268965, NSC 280074, NSC 281613, and NSC 281817 .

Biological Activity

Dimethane sulfonates, particularly benzaldehyde dimethane sulfonate (BEN), represent a class of bifunctional alkylating agents that have garnered attention for their biological activity, especially in cancer therapy. This article provides a comprehensive overview of the biological activity of dimethane sulfonates, focusing on their mechanisms of action, metabolic pathways, and potential therapeutic applications.

Overview of Dimethane Sulfonates

Dimethane sulfonates are characterized by their ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The most studied compound in this class is benzaldehyde this compound (DMS612), which has shown selective cytotoxicity against renal cell carcinoma (RCC) cells.

Key Properties

- Chemical Structure : Dimethane sulfonates contain a sulfonate group attached to two alkyl groups, enhancing their electrophilicity and reactivity.

- Alkylating Mechanism : These compounds primarily act as alkylating agents by transferring alkyl groups to nucleophilic sites on DNA and proteins, disrupting normal cellular functions.

Dimethane sulfonates exert their biological effects through several mechanisms:

- Alkylation of DNA : The primary mechanism involves the alkylation of DNA, which can lead to DNA damage and apoptosis in cancer cells. This is particularly relevant in the context of RCC, where BEN has demonstrated significant antitumor activity.

- Enzymatic Metabolism : The metabolism of BEN involves conversion to its carboxylic acid analogue (BA) via aldehyde dehydrogenase (ALDH) enzymes. ALDH1A1 has been identified as a key enzyme in this process, facilitating the conversion that correlates with cytotoxicity against RCC cells .

Research Findings

Recent studies have elucidated the biological activity and potential therapeutic applications of dimethane sulfonates:

Case Study: Benzaldehyde this compound (BEN)

- In Vitro Studies : BEN has shown selective cytotoxicity against various RCC cell lines in vitro. For example, studies demonstrated that BEN's IC50 values correlated with ALDH activity in these cells .

- In Vivo Efficacy : In animal models, BEN exhibited significant antitumor effects against renal carcinoma xenografts, indicating its potential for clinical application .

Gene Expression Effects

Research has also explored the impact of dimethane sulfonates on gene expression:

- Endocrine Disruption : Ethylene dimethanesulfonate (EDS), a related compound, was shown to affect gene promoter activities related to endocrine function in Leydig cells. EDS exposure decreased promoter activity for genes crucial for steroidogenesis and increased activity for genes related to toxic response .

Metabolic Pathways

The metabolic pathways of dimethane sulfonates are critical for understanding their biological activity:

- Conversion Mechanisms : Studies indicate that BEN undergoes N-dealkylation and oxidation processes mediated by liver enzymes and red blood cell enzymes, respectively. The rapid conversion to BA in whole blood suggests an enzymatic rather than purely chemical process .

- Inhibitory Studies : Inhibitors like disulfiram have been used to elucidate the role of ALDH enzymes in the metabolism of BEN, confirming that ALDH1A1 is essential for its activation .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in the metabolism of benzaldehyde dimethane sulfonate (DMS612) in human erythrocytes, and how can these be experimentally validated?

- Methodological Answer : To identify metabolic pathways, researchers can use in vitro assays with purified enzymes (e.g., ALDH isoforms) and cofactors (NADH/NADPH). For example, incubate DMS612 with ALDH1A1 (the dominant isoform in erythrocytes) and monitor its conversion to benzaldehyde acid (BA) via LC-MS/MS. Immunoprecipitation experiments with ALDH1A1-specific antibodies can confirm enzyme involvement by observing metabolic inhibition . Kinetic parameters (Km, Vmax) should be calculated using Michaelis-Menten models with varying substrate concentrations and time points .

Q. How does ethylene this compound (EDS) induce Leydig cell depletion in rodent models, and what controls are necessary for reproducibility?

- Methodological Answer : EDS selectively destroys Leydig cells via alkylation of cellular components. Researchers should standardize dosing (e.g., 75 mg/kg intraperitoneal injection in rats) and validate depletion through histology (testicular sections stained for Leydig cell markers like 3β-HSD). Controls must include sham-treated animals and post-treatment hormone assays (testosterone, LH) to confirm endocrine disruption. Timing of macrophage depletion (using Cl₂MDP-liposomes) can further isolate macrophage-dependent regeneration phases .

Q. What analytical techniques are optimal for quantifying this compound derivatives in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for its sensitivity and specificity. For plasma samples, pre-treat with sulfuric acid to stabilize metabolites, and use isotopically labeled internal standards (e.g., deuterated DMS612) to correct for matrix effects. Validate methods per FDA guidelines, including linearity (10–10,000 ng/mL), precision (CV <15%), and recovery rates (>80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., Vmax, half-life) of dimethane sulfonates across studies?

- Methodological Answer : Systematic reviews should compare experimental variables:

- Biological models : Erythrocyte concentration (e.g., 10% vs. 50% hematocrit) alters metabolic rates .

- Cofactor availability : NADH/NADPH supplementation reverses hemolysis-induced enzyme dilution .

- Data analysis : Use software like ADAPT5 for compartmental modeling to standardize parameter estimation . Meta-analyses must account for these variables to reconcile discrepancies .

Q. What strategies optimize in vitro conditions for studying this compound-DNA adduct formation while minimizing nonspecific alkylation?

- Methodological Answer :

- Reaction buffers : Include nucleophiles (e.g., glutathione) to compete with DNA for alkylation, mimicking in vivo conditions.

- Temperature/pH control : Maintain physiological conditions (37°C, pH 7.4) to avoid artifactual adducts.

- Detection : Use³²P-postlabeling or mass spectrometry to quantify adducts. Normalize data to total DNA content (UV absorbance at 260 nm) .

Q. How can multi-omics approaches elucidate the broader mechanistic impact of dimethane sulfonates beyond direct DNA alkylation?

- Methodological Answer : Integrate:

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).

- Proteomics : SILAC labeling to track protein modifications (e.g., ALDH1A1 upregulation).

- Metabolomics : NMR or HR-MS to map BA and other metabolite shifts.

Cross-validate findings using in silico tools (e.g., KEGG pathway enrichment) .

Q. Methodological Best Practices

Q. How should raw data from this compound studies be documented to ensure reproducibility?

- Answer : Follow FAIR principles:

- Metadata : Include experimental conditions (pH, temperature, enzyme batches), instrument parameters (LC-MS/MS settings), and statistical models.

- Data repositories : Store raw spectra/time-course data in public databases (e.g., Zenodo) with DOIs.

- Code sharing : Publish scripts for kinetic modeling (e.g., ADAPT5 configurations) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound cytotoxicity assays?

Properties

CAS No. |

56967-08-9 |

|---|---|

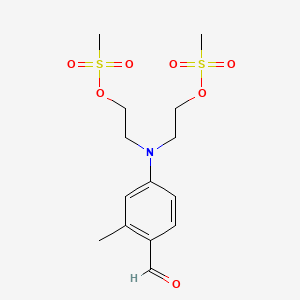

Molecular Formula |

C14H21NO7S2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

CQVKMVQRSNNAGO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |

Key on ui other cas no. |

56967-08-9 |

Synonyms |

4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.